5-Iodo-1-methyluracil

Description

BenchChem offers high-quality 5-Iodo-1-methyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1-methyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

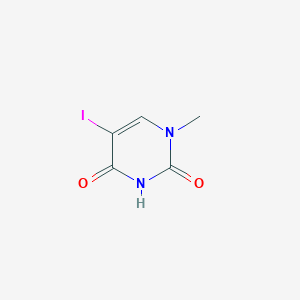

IUPAC Name |

5-iodo-1-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCQTJWSCCBUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Iodo-1-methyluracil: The Mechanistic Surrogate for Radiosensitization & Halogen Bonding

Executive Summary

5-Iodo-1-methyluracil (IMU) is a specialized chemical probe used primarily as a mechanistic surrogate for the radiosensitizing drug 5-iodouracil (5-IU) and the antiviral 5-iododeoxyuridine (IdUrd). While 5-IU is incorporated into DNA in vivo, its complex sugar-phosphate backbone complicates the study of its fundamental physical chemistry. IMU solves this by replacing the sugar moiety with a methyl group at the N1 position. This modification mimics the electronic properties of the N1-glycosidic bond while providing a stable, simplified scaffold.

This guide details the mechanism of action of the 5-iodouracil pharmacophore using IMU as the reference standard. It focuses on two critical biological phenomena: Dissociative Electron Attachment (DEA) —the primary driver of radiation-induced DNA damage—and Halogen Bonding , a structural interaction critical for drug-target binding.

Part 1: Radiosensitization Mechanism (Dissociative Electron Attachment)[1][2]

The biological efficacy of iodinated pyrimidines relies on their ability to amplify the damage caused by ionizing radiation (X-rays/Gamma rays). IMU has been instrumental in elucidating the Dissociative Electron Attachment (DEA) pathway, which operates effectively under hypoxic conditions where oxygen-dependent damage pathways fail.[1]

The Mechanism[3]

-

Electron Capture: Ionizing radiation generates a cascade of secondary low-energy electrons (LEEs, < 15 eV) within the biological medium.

-

Transient Anion Formation: The IMU molecule captures a thermalized electron into a

antibonding orbital, forming a transient molecular anion ( -

Intersystem Crossing & Dissociation: The extra electron density destabilizes the C5-Iodine bond. The anion undergoes rapid internal conversion to a repulsive

state. -

Bond Rupture: The C-I bond breaks (homolytically or heterolytically), releasing a stable iodide anion (

) and a highly reactive uracil-5-yl radical ( -

Biological Consequence (Modeled): In a DNA context, this

radical is positioned perfectly to abstract a hydrogen atom from the adjacent deoxyribose sugar (C1' or C2'), leading to immediate DNA strand breaks.

Pathway Visualization

The following diagram illustrates the DEA pathway modeled by IMU, highlighting the critical transition from a stable molecule to a reactive radical species.

Caption: The Dissociative Electron Attachment (DEA) pathway where IMU captures a low-energy electron, leading to C-I bond rupture and radical formation.[1][2]

Part 2: Halogen Bonding & Structural Biology[5]

Beyond radiation damage, IMU is a "gold standard" model for studying Halogen Bonding (XB) . The iodine atom at position 5 exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond axis.

The Sigma-Hole Interaction

Unlike hydrogen bonds, halogen bonds are highly directional. In biological systems, the iodine of an inhibitor (like 5-IU) can bind to carbonyl oxygens of the protein backbone.

-

Donor: The Iodine atom of IMU (acting as a Lewis acid).

-

Acceptor: A nucleophile, typically a Carbonyl Oxygen (C=O) or Nitrogen (acting as a Lewis base).

-

Geometry: Strictly linear (

angle

Interaction Map

This diagram details the structural logic used in crystal engineering and drug design involving iodinated bases.

Caption: Schematic of the Halogen Bond interaction between the iodine sigma-hole and a nucleophilic acceptor.

Part 3: Experimental Protocols

Synthesis of 5-Iodo-1-methyluracil

Purpose: To generate high-purity IMU for crystallographic or photolysis studies.

Reagents: 1-Methyluracil, Iodine (

Protocol:

-

Dissolution: Dissolve 1.26 g (10 mmol) of 1-methyluracil in 50 mL of acetonitrile/water (1:1 v/v).

-

Addition: Add 1.52 g (6 mmol) of elemental Iodine (

). -

Catalysis: Add 2.74 g (5 mmol) of Ceric Ammonium Nitrate (CAN) as the oxidant.

-

Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

-

Quenching: Cool to room temperature. Decolorize excess iodine with 10% aqueous sodium thiosulfate (

). -

Precipitation: The product precipitates upon cooling/concentration. Filter the white solid.

-

Purification: Recrystallize from ethanol to yield needle-like crystals.

-

Yield: Typically 85-90%.

-

Validation: Check melting point (236–238°C) and

-NMR (Singlet at N-Me, Singlet at C6-H).

-

UV Photolysis Assay (Radical Generation)

Purpose: To quantify the rate of C-I bond cleavage under UV irradiation.

Protocol:

-

Preparation: Prepare a 50

solution of IMU in deoxygenated phosphate buffer (pH 7.4). -

Irradiation: Place sample in a quartz cuvette. Irradiate with a monochromatic UV source (254 nm) or a mercury arc lamp.

-

Sampling: Aliquot 20

samples at t = 0, 1, 2, 5, and 10 minutes. -

Analysis: Inject immediately into HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Methanol gradient.

-

Detection: UV absorbance at 260 nm.

-

-

Observation: Monitor the disappearance of the IMU peak and the appearance of the 1-methyluracil peak (formed via hydrogen abstraction by the radical).

Part 4: Quantitative Data Summary

The following table summarizes key physical properties of IMU compared to its non-iodinated parent, highlighting why it is an effective radiosensitizer.

| Property | 1-Methyluracil (Parent) | 5-Iodo-1-methyluracil (IMU) | Significance |

| C5-X Bond Energy | ~110 kcal/mol (C-H) | ~65 kcal/mol (C-I) | Weak C-I bond allows rapid cleavage by radiation. |

| Van der Waals Radius | 1.20 Å (H) | 1.98 Å (I) | Iodine mimics the size of a methyl group (Thymine). |

| Electron Affinity | Negative (Resists e-) | Positive (Captures e-) | Essential for the DEA mechanism. |

| UV Absorption Max | 260 nm | 285 nm | Red-shifted absorption aids in photodynamic therapy. |

References

-

Dissociative Electron Attachment to Halouracils

-

Halogen Bonding in Biological Systems

-

Photochemistry of Iodinated Pyrimidines

-

Synthesis and Characterization

- Title: "Efficient synthesis of 5-iodouracil derivatives using ceric ammonium nitr

- Source:Tetrahedron Letters

-

URL:[Link]

Sources

- 1. Uracil-5-yl O-Sulfamate: An Illusive Radiosensitizer. Pitfalls in Modeling the Radiosensitizing Derivatives of Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Iodo-1,3-dimethyluracil | C6H7IN2O2 | CID 622250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 1-methyluracil in RNA biochemistry

The Role of 1-Methyluracil Moieties in RNA Biochemistry: A Technical Guide to N1-Methylpseudouridine ( )

Executive Summary & Nomenclature Clarification

Audience: Drug Development Professionals, RNA Biologists.

Core Concept: The "1-methyluracil" moiety, when integrated into RNA, manifests primarily as N1-methylpseudouridine (

While 1-methyluracil exists as a free chemical base, its direct incorporation into RNA as a standard nucleoside is chemically precluded because the N1 position of uracil is utilized for the N-glycosidic bond to the ribose sugar. However, in pseudouridine (

This guide focuses on the biochemistry, structural impact, and therapeutic utility of the 1-methyluracil moiety within the context of

Structural Biochemistry of the 1-Methyluracil Moiety[2][3]

Chemical Architecture

The defining feature of the 1-methyluracil moiety in

-

Canonical Uridine (U): N1 is bound to Ribose. N3-H is a hydrogen bond donor; O2 and O4 are acceptors.

-

Pseudouridine (

): C5 is bound to Ribose. N1-H and N3-H are both hydrogen bond donors. This extra donor (N1-H) allows for "water bridging" with the phosphate backbone, increasing rigidity. -

N1-Methylpseudouridine (

): C5 is bound to Ribose. N1 is methylated (

Functional Consequence: The N1-methyl group eliminates the extra hydrogen bond donor found in

Thermodynamic Stability & Base Stacking

The 1-methyluracil moiety contributes to RNA stability through enhanced hydrophobic stacking.

-

Base Stacking: The methyl group at N1 increases the surface area for

- -

Melting Temperature (

): RNA containing -

Sugar Pucker: The C-glycosidic bond favors the C3'-endo conformation (A-form RNA), which is the preferred geometry for efficient translation by the ribosome.

Data Summary: Physicochemical Comparison

| Feature | Uridine (U) | Pseudouridine ( | N1-Methylpseudouridine ( |

| Glycosidic Bond | N1-C1' (N-link) | C5-C1' (C-link) | C5-C1' (C-link) |

| H-Bond Donors | 1 (N3-H) | 2 (N1-H, N3-H) | 1 (N3-H) |

| Base Stacking | Standard | Enhanced | High (Methyl-assisted) |

| Immune Activation | High (TLR7/8 agonist) | Reduced | Silenced (TLR evasion) |

| Translation Rate | Baseline | Enhanced | Superior |

Biological Mechanisms in Therapeutics

Mechanism of Immune Evasion

The primary value of the 1-methyluracil moiety in drug development is the evasion of innate immune sensors, specifically Toll-like Receptors (TLRs).

-

The Problem: Unmodified exogenous RNA is recognized by TLR7 and TLR8 in endosomes, triggering an interferon (IFN) response that shuts down protein translation and causes inflammation.

-

The

Solution: The N1-methyl group sterically hinders the binding of the RNA to the TLR7/8 ligand-binding pocket. Furthermore, it prevents the secondary structure shifts required for RIG-I activation.

Translation Enhancement

-

Ribosome Occupancy:

-mRNA shows higher ribosome density (polysomes) compared to U-mRNA. -

Elongation Dynamics: The modification alters the kinetics of decoding. While originally thought to slow elongation (allowing better folding), recent data suggests it maintains fast elongation with high fidelity, minimizing stalling events associated with immunogenic RNA.

Visualization: Immune Evasion Pathway

The following diagram illustrates how

Caption: Comparative pathway analysis showing how the 1-methyluracil moiety (

Experimental Protocols

Protocol A: Synthesis of -mRNA via In Vitro Transcription (IVT)

Objective: Generate high-purity, modified mRNA for transfection or therapeutic assays. Causality: Complete substitution of UTP with N1-methyl-pseudo-UTP is required; partial substitution often yields insufficient immune silencing.

Materials:

-

Linearized DNA Template (with T7 promoter).

-

Recombinant T7 RNA Polymerase.

-

NTP Mix: ATP, GTP, CTP, and N1-methyl-pseudo-UTP (Trilink or equivalent).

-

Cap Analog (e.g., CleanCap) for co-transcriptional capping.

Step-by-Step Workflow:

-

Template Preparation: Linearize plasmid DNA using a restriction enzyme (e.g., XbaI) downstream of the poly(A) tail. Purify via phenol-chloroform extraction to remove RNases.

-

Reaction Assembly (20 µL scale):

-

Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 2 mM Spermidine (crucial for folding).

-

NTPs: 5 mM each of ATP, CTP, GTP, and N1-methyl-pseudo-UTP .

-

Template: 1 µg linearized DNA.

-

Enzyme: T7 Polymerase (100 U).

-

-

Incubation: Incubate at 37°C for 2–4 hours. Note: Modified nucleotides may require longer incubation times compared to standard UTP due to slightly slower incorporation kinetics.

-

DNase Treatment: Add DNase I (2 U) for 15 mins at 37°C to degrade the DNA template.

-

Purification: Use LiCl precipitation or silica-column purification.

-

Self-Validation Check: Measure

ratio. Pure RNA should be ~2.0. Lower values indicate protein contamination; higher values are rare but check for phenol.

-

-

Phosphatase Treatment (Optional but Recommended): Treat with Antarctic Phosphatase to remove 5'-triphosphates from uncapped transcripts, which are potent RIG-I activators.

Protocol B: Detection & Quantification via LC-MS/MS

Objective: Verify the incorporation of the 1-methyluracil moiety and assess purity.

Causality: Standard sequencing (RNA-seq) often reads

Workflow:

-

Hydrolysis: Digest 1 µg of mRNA with Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) at 37°C for 2 hours. This breaks RNA into single nucleosides.

-

LC Separation: Inject onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

MS/MS Detection (MRM Mode):

-

Monitor specific mass transitions.

-

Uridine: precursor m/z 245

fragment m/z 113. -

N1-methylpseudouridine: precursor m/z 259

fragment m/z 127 (Base moiety: 1-methyluracil).

-

-

Quantification: Calculate the ratio of the

peak area to the total Uridine-related peak area.-

Self-Validation Check: If 100% substitution was intended, the Uridine transition (245

113) should be undetectable (below LOD).

-

References

-

Nance, K. D., & Meier, J. L. (2021).[2] Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science, 7(5), 748–756. Link

-

Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833–1840. Link

-

Andries, O., et al. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337–344. Link

-

Morais, P., et al. (2021).[3] The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 789427. Link

-

Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023–6036. Link

Methodological & Application

Application Note & Protocols: Preclinical Evaluation of 5-Iodo-1-methyluracil as a Novel Radiosensitizer for Cancer Therapy

Introduction: The Rationale for Novel Radiosensitizers

Radiotherapy (RT) is a cornerstone of cancer treatment, with approximately 70% of cancer patients receiving it as part of their care.[1] RT functions by inducing DNA damage in cancer cells, primarily through direct energy deposition and the indirect action of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1] However, the efficacy of RT is often limited by the intrinsic radioresistance of some tumors and the dose-limiting toxicity to surrounding healthy tissues.

Radiosensitizers are therapeutic agents that enhance the tumor-killing effects of ionizing radiation, ideally without a corresponding increase in normal tissue toxicity.[1][2] Halogenated pyrimidines (HPs), such as 5-Iodouracil and Iododeoxyuridine (IdUrd), represent a well-studied class of radiosensitizers.[3] Their mechanism relies on their structural similarity to the DNA base thymidine, allowing for their incorporation into the DNA of proliferating cells.[3] The presence of the heavy iodine atom then acts as a focal point for radiation-induced damage.

This document introduces 5-Iodo-1-methyluracil , a novel analog in this class. The addition of a methyl group at the N1 position may influence its metabolic stability, cellular uptake, and enzymatic processing compared to its non-methylated counterpart, 5-Iodouracil. This guide provides a comprehensive framework for the preclinical evaluation of 5-Iodo-1-methyluracil, outlining the proposed mechanism of action and detailing robust protocols for its in vitro and in vivo validation.

Proposed Mechanism of Action

The radiosensitizing effect of halogenated pyrimidines is fundamentally linked to their ability to be incorporated into DNA and subsequent interactions with ionizing radiation.[4] For 5-Iodo-1-methyluracil, we propose a multi-step mechanism based on established principles for this compound class.

-

Cellular Uptake and Metabolism: The compound must be transported into rapidly dividing tumor cells. Inside the cell, it is expected to undergo enzymatic conversion to its active, triphosphorylated form.

-

DNA Incorporation: During the S-phase of the cell cycle, DNA polymerase enzymes may mistakenly recognize the activated 5-Iodo-1-methyluracil analog and incorporate it into newly synthesized DNA strands in place of thymidine.[3]

-

Radiation-Induced Damage Enhancement: Upon exposure to ionizing radiation, the high-Z iodine atom in the DNA becomes a preferential site for the absorption of radiation energy. This leads to an enhanced local production of secondary electrons and free radicals, significantly increasing the yield of DNA damage, particularly complex single- and double-strand breaks (DSBs).[2][4]

-

Inhibition of DNA Repair: The altered chemical structure of the DNA at the site of incorporation can hinder the cell's natural DNA repair machinery, "fixing" the radiation-induced damage and making it lethal.[2] This cascade of events ultimately drives the cell towards apoptosis or mitotic catastrophe.

Caption: Proposed mechanism of 5-Iodo-1-methyluracil as a radiosensitizer.

Preclinical Evaluation Workflow

A structured, multi-stage approach is essential to validate the potential of a new radiosensitizer. The workflow progresses from initial in vitro screening to more complex in vivo efficacy studies.

Caption: A phased workflow for the preclinical validation of radiosensitizers.

PART A: IN VITRO CHARACTERIZATION & PROTOCOLS

Protocol 1: Determination of Intrinsic Cytotoxicity

Objective: To determine the concentration of 5-Iodo-1-methyluracil that inhibits cell growth by 50% (IC50) in the absence of radiation. This is crucial for selecting non-toxic to moderately toxic concentrations for subsequent radiosensitization experiments.

Materials:

-

Selected cancer cell line(s) (e.g., MCF-7 for breast, U-87 for glioblastoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

5-Iodo-1-methyluracil (stock solution in DMSO)

-

96-well cell culture plates

-

MTT or similar cell viability reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Drug Preparation: Prepare a series of 2x concentrated serial dilutions of 5-Iodo-1-methyluracil in complete medium from the DMSO stock. Include a vehicle control (DMSO at the highest concentration used).

-

Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations.

-

Incubation: Incubate the plate for 72 hours (or a duration equivalent to 2-3 cell doubling times).

-

Viability Assessment: Add the MTT reagent according to the manufacturer's protocol. After incubation, solubilize the formazan crystals and read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Scientist's Note: Understanding the intrinsic cytotoxicity is key. A potent radiosensitizer should ideally exhibit its sensitizing effect at concentrations well below its own IC50 value to distinguish true radiosensitization from a simple additive cytotoxic effect.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

Objective: To quantify the ability of 5-Iodo-1-methyluracil to sensitize cancer cells to ionizing radiation. The clonogenic assay is the gold standard as it measures the reproductive integrity of a single cell.[5]

Materials:

-

6-well cell culture plates

-

5-Iodo-1-methyluracil at a pre-determined concentration (e.g., IC10 or IC20 from Protocol 1)

-

Radiation source (e.g., X-ray irradiator)

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed a calculated number of cells into 6-well plates. The number of cells seeded will need to be optimized and increased for higher radiation doses to ensure a countable number of colonies (50-150) at the end of the experiment.

-

Pre-incubation: After 24 hours, treat the cells with 5-Iodo-1-methyluracil or vehicle control. Incubate for another 24 hours.

-

Rationale: This pre-incubation period is critical to allow the cells to progress through at least one S-phase, maximizing the potential for the drug's incorporation into newly synthesized DNA.[6]

-

-

Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy). Return plates to the incubator immediately after irradiation.

-

Colony Formation: Incubate the plates for 10-14 days, allowing single surviving cells to form colonies of at least 50 cells.

-

Staining: Aspirate the medium, wash with PBS, and fix the colonies with methanol. Stain with 0.5% Crystal Violet solution, then wash away excess stain with water and allow the plates to dry.

-

Colony Counting: Count the number of colonies in each well.

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%

-

Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE)

-

Dose-Response Curves: Plot the log of the Surviving Fraction against the radiation dose for both the vehicle-treated and drug-treated groups.

-

Sensitizer Enhancement Ratio (SER): Calculate the SER at a specific survival level (e.g., SF=0.1). SER = (Dose of radiation for SF=0.1 in control) / (Dose of radiation for SF=0.1 with drug). An SER > 1 indicates radiosensitization.

| Treatment Group | Radiation Dose (Gy) | Plating Efficiency (%) | Surviving Fraction (SF) | Sensitizer Enhancement Ratio (SER @ SF=0.1) |

| Vehicle Control | 0 | 85.0 | 1.0 | Ref. |

| Vehicle Control | 2 | 85.0 | 0.55 | |

| Vehicle Control | 4 | 85.0 | 0.20 | |

| Vehicle Control | 6 | 85.0 | 0.08 | |

| 5-Iodo-1-methyluracil | 0 | 82.5 | 0.97 | |

| 5-Iodo-1-methyluracil | 2 | 82.5 | 0.31 | |

| 5-Iodo-1-methyluracil | 4 | 82.5 | 0.09 | 1.5 (Calculated from full curve) |

| 5-Iodo-1-methyluracil | 6 | 82.5 | 0.02 | |

| Table 1: Example of data presentation for a clonogenic survival assay. |

Protocol 3: Immunofluorescence for DNA Double-Strand Breaks (γH2AX)

Objective: To visually and quantitatively assess the formation of DNA double-strand breaks (DSBs), a key lesion caused by radiation. Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events in the DSB response.

Materials:

-

Cells grown on glass coverslips in 12-well plates

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Secondary antibody: Alexa Fluor 488-conjugated (or similar)

-

DAPI nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Treatment: Seed cells on coverslips. Treat with 5-Iodo-1-methyluracil (or vehicle) for 24 hours, then irradiate with a single dose (e.g., 4 Gy).

-

Fixation: At various time points post-irradiation (e.g., 30 min, 4 hr, 24 hr), fix the cells with 4% paraformaldehyde.

-

Rationale: The 30-minute and 4-hour time points show the initial induction of damage, while the 24-hour point provides insight into the efficiency of DNA repair. A sustained high level of γH2AX foci in the drug-treated group suggests repair inhibition.[7]

-

-

Permeabilization & Blocking: Permeabilize cells with 0.25% Triton X-100 and block with 1% BSA.

-

Antibody Staining: Incubate with the primary anti-γH2AX antibody, followed by the fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging & Analysis: Mount coverslips and visualize using a fluorescence microscope. Capture images and quantify the average number of γH2AX foci per nucleus using software like ImageJ. An increase in the number or persistence of foci in the drug + radiation group compared to radiation alone indicates enhanced DNA damage.

PART B: IN VIVO VALIDATION & PROTOCOLS

Protocol 4: Xenograft Tumor Growth Delay Study

Objective: To determine if the radiosensitizing effect of 5-Iodo-1-methyluracil observed in vitro translates to a meaningful anti-tumor effect in a living organism.

Materials:

-

Immunocompromised mice (e.g., Athymic Nude or NSG)

-

Tumor cells for injection (e.g., 1-5 million cells in Matrigel)

-

5-Iodo-1-methyluracil formulated for in vivo administration (e.g., in a saline/DMSO/Tween 80 vehicle)

-

Calipers for tumor measurement

-

Small animal irradiator

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into four treatment groups:

-

Group 1: Vehicle Control (No RT)

-

Group 2: Vehicle Control + RT

-

Group 3: 5-Iodo-1-methyluracil (No RT)

-

Group 4: 5-Iodo-1-methyluracil + RT

-

-

Treatment Administration:

-

Drug: Administer the drug or vehicle via the chosen route (e.g., intraperitoneal injection) daily for a set number of days before and during the radiation schedule.

-

Radiation: Once tumors are of the appropriate size, deliver a fractionated radiation dose (e.g., 5 fractions of 2 Gy) to the tumor using a shielded irradiator.[5]

-

-

Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and overall health.

-

Endpoint: Continue monitoring until tumors reach a pre-determined endpoint volume (e.g., 1000 mm³) or for a set duration.

-

Data Analysis: Plot the mean tumor volume for each group over time. The primary endpoint is the Tumor Growth Delay (TGD) , which is the time it takes for tumors in a treated group to reach a specific volume (e.g., 4x the initial volume) compared to the control group. A significant increase in TGD for Group 4 compared to Group 2 demonstrates in vivo radiosensitization.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the preclinical assessment of 5-Iodo-1-methyluracil as a potential radiosensitizer. The successful completion of these protocols will establish its in vitro efficacy, elucidate its mechanism of action related to DNA damage, and validate its therapeutic potential in an in vivo setting.

Positive results from these studies would warrant further investigation, including:

-

Pharmacokinetic and Biodistribution Studies: To understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Orthotopic Tumor Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.

-

Combination with Other Therapies: To explore potential synergies with chemotherapeutic agents or immunotherapy.

-

Normal Tissue Toxicity Assessment: To confirm a favorable therapeutic window.

The methodical application of these protocols will provide the critical data necessary to determine if 5-Iodo-1-methyluracil can be advanced toward clinical trials as a next-generation agent to improve outcomes for cancer patients undergoing radiotherapy.

References

-

Rak, J., et al. (2019). 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. MDPI. Available from: [Link]

-

Lawrence, T. S., et al. (2003). The mechanism of action of radiosensitization of conventional chemotherapeutic agents. Seminars in Radiation Oncology. Available from: [Link]

-

Mitchell, J. B., et al. (1992). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed. Available from: [Link]

-

Zhang, Y., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. PMC. Available from: [Link]

-

Ammonium Iodide. 5- Iodo uracil CAS # : 696-07-1. Available from: [Link]

-

Yu, M., et al. (2015). Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. Methods. Available from: [Link]

-

DNAmod. 5-iodouracil. Available from: [Link]

-

Shastri, A., et al. (2024). Radiosensitizers in Cancer Therapy: A Global Bibliometric Analysis. bioRxiv. Available from: [Link]

-

Ahmed, M. M., et al. (2015). Screening and Validation of Molecular Targeted Radiosensitizers. PMC. Available from: [Link]

-

PubChem. 5-Iodouracil, TMS. Available from: [Link]

-

ResearchGate. (PDF) Halogenated Pyrimidines as Radiosensitizers Revisited. Available from: [Link]

-

NIH. Special Issue ''Pre-Clinical Studies of Personalized Medicine for Cancer Research''. Available from: [Link]

-

PubMed. Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53. Available from: [Link]

-

PubMed. Preferential tumor targeting and selective tumor cell cytotoxicity of 5-[131/125I]iodo-4'-thio-2'-deoxyuridine. Available from: [Link]

-

NIH. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. Available from: [Link]

-

PubMed Central. A Prospective Clinical Trial Combining Radiation Therapy with Systemic Immunotherapy in Metastatic Melanoma. Available from: [Link]

-

PubMed. Cancer cell selectivity of 5-iodo-6-aminobenzopyrone (INH2BP) and methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (DIME). Available from: [Link]

-

Santra, S., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Cancer Research and Therapeutics. Available from: [Link]

-

ResearchGate. Five DNA damage repair systems have been characterized including. Available from: [Link]

-

ATSDR. ANALYTICAL METHODS. Available from: [Link]

-

Cheméo. Chemical Properties of 5-Iodouracil (CAS 696-07-1). Available from: [Link]

-

YouTube. Translating preclinical myeloid biology into clinical trials. Available from: [Link]

-

ResearchGate. (PDF) Screening and Validation of Molecular Targeted Radiosensitizers. Available from: [Link]

-

Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available from: [Link]

-

YouTube. Lecture 9 DNA Damage and Repair Mechanisms Explained. Available from: [Link]

-

PubMed. Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme. Available from: [Link]

-

MDPI. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. Available from: [Link]

-

ResearchGate. Different in vivo models used for screening of radiosensitizer and.... Available from: [Link]

-

Mayo Clinic Research. Radiation Therapy Clinical Trials. Available from: [Link]

-

PubMed Central. Dostarlimab: From preclinical investigation to drug approval and future directions. Available from: [Link]

-

MDPI. Prenylated Flavonoids with Selective Toxicity against Human Cancers. Available from: [Link]

-

MDPI. Galectin-3 (Gal-3) Inhibitors as Radiosensitizers for Prostate Cancer. Available from: [Link]

-

PubMed Central. Deoxyuracil in DNA and Disease: Genomic Signal or Managed Situation?. Available from: [Link]

-

ClinicalTrials.gov. Study of RAS(ON) Inhibitors in Patients With Gastrointestinal Solid Tumors. Available from: [Link]

-

Tsien lab - University of California San Diego. Tumor Radiosensitization by Monomethyl Auristatin E: Mechanism of Action and Targeted Delivery. Available from: [Link]

-

ClinicalTrials.gov. Radiation Therapy With or Without Chemotherapy in Treating Patients With High-Risk Malignant Salivary Gland Tumors That Have Been Removed By Surgery. Available from: [Link]

-

Crown Bioscience. Unlocking the Potential of Radiosensitizers with Patient-derived Tumor Organoids. Available from: [Link]

-

AACR Journals. In vitro and In vivo Radiosensitization Induced by the DNA Methylating Agent Temozolomide. Available from: [Link]

-

PubMed. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery. Available from: [Link]

-

NIH. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available from: [Link]

-

ResearchGate. Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography. Available from: [Link]

Sources

- 1. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

Application Note: Protocols for the Site-Specific Incorporation of 5-Iodo-1-methyluracil into DNA

Abstract

This guide provides a comprehensive framework for the successful incorporation of 5-Iodo-1-methyluracil (a derivative of 5-Iodouracil) into synthetic DNA oligonucleotides. 5-Iodouracil and its derivatives are powerful thymidine analogues utilized in molecular biology to investigate nucleic acid structure and interactions. The heavy iodine atom serves as an anomalous scatterer for X-ray crystallography, while its inherent photosensitivity makes it an invaluable tool for UV-induced crosslinking studies to map DNA-protein interactions. This document details the principles of incorporation via automated solid-phase synthesis, step-by-step laboratory protocols, methods for quality control, and an application example for photocrosslinking.

Introduction and Core Principles

5-Iodo-1-methyluracil, as a modified nucleobase, is structurally analogous to thymine, allowing it to be incorporated into a DNA sequence with minimal distortion of the double helix. Its utility stems from two primary properties:

-

Photosensitization: Upon irradiation with long-wavelength UV light (typically >300 nm), the carbon-iodine bond undergoes homolysis.[1] This generates a highly reactive uracilyl radical that can abstract a hydrogen atom from or form a covalent bond with nearby molecules, such as amino acid residues of a DNA-binding protein. This "zero-distance" crosslinking provides high-resolution information about the points of contact in a nucleoprotein complex.[2] Using wavelengths like 325 nm is particularly advantageous as it minimizes photodamage to other native chromophores in the DNA and protein.[2]

-

Heavy Atom Phasing: In X-ray crystallography, the electron-dense iodine atom provides a strong anomalous scattering signal, which is instrumental in solving the phase problem to determine the three-dimensional structure of DNA and DNA-protein complexes.

The most robust and widely used method for site-specific incorporation is solid-phase phosphoramidite chemistry on an automated DNA synthesizer.[3][4] This method allows for the precise placement of the modified nucleotide at any desired position within the oligonucleotide sequence.

Materials and Reagents

| Reagent/Material | Supplier | Purpose |

| 5-Iodo-dU-CE Phosphoramidite | Glen Research, etc. | Modified DNA building block |

| Standard DNA Phosphoramidites (dA, dC, dG, T) | Various | Standard DNA building blocks |

| Controlled Pore Glass (CPG) Solid Support | Various | Synthesis starting point |

| Activator (e.g., DCI, ETT) | Various | Catalyzes phosphoramidite coupling |

| Deblocking Solution (3% TCA or DCA in DCM) | Various | Removes 5'-DMT protecting group |

| Capping Reagents (Acetic Anhydride, N-Methylimidazole) | Various | Blocks unreacted 5'-hydroxyls |

| Oxidizer (Iodine/Water/Pyridine) | Various | Oxidizes phosphite to phosphate |

| Anhydrous Acetonitrile | Various | Synthesis solvent |

| Cleavage/Deprotection Reagent (e.g., AMA, NH₄OH) | Various | Releases oligo and removes protecting groups |

| HPLC Grade Acetonitrile and TEAA Buffer | Various | Purification |

| MALDI-TOF or ESI-MS System | Various | Quality Control |

| UV Spectrophotometer | Various | Quantification |

Protocol 1: Incorporation via Automated Solid-Phase Synthesis

This protocol outlines the procedure for incorporating a 5-Iodo-dU phosphoramidite into a DNA oligonucleotide using a standard automated synthesizer.

Workflow Overview

Caption: Automated solid-phase synthesis workflow.

Step-by-Step Methodology

-

Phosphoramidite Preparation: Dissolve the 5-Iodo-dU phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Ensure the solvent is truly anhydrous to prevent premature degradation of the phosphoramidite.

-

Synthesizer Setup: Install the prepared 5-Iodo-dU phosphoramidite vial on a designated port on the DNA synthesizer. Ensure all other standard reagents (A, C, G, T amidites, activator, deblock, cap, and oxidizer solutions) are fresh and sufficient for the synthesis scale.

-

Sequence Programming: Enter the desired DNA sequence into the synthesizer's software, placing the 5-Iodo-dU at the appropriate position(s).

-

Modified Coupling Step: The core synthesis cycle consists of deblocking, coupling, capping, and oxidation.[3][5] For the 5-Iodo-dU phosphoramidite, it is crucial to extend the coupling time .

-

Rationale: Halogenated phosphoramidites can be sterically bulkier than standard amidites, leading to slower reaction kinetics. Extending the coupling time (e.g., from 30 seconds to 5-10 minutes) ensures a high coupling efficiency (>99%), which is critical for the overall yield of the full-length product.[6]

-

-

Cleavage and Deprotection:

-

After synthesis, transfer the CPG solid support to a screw-cap vial.

-

Add the cleavage/deprotection solution. Mild deprotection conditions are recommended. [7]

-

Rationale: The C-I bond can be sensitive to harsh, prolonged basic conditions at elevated temperatures. Using AMA (Ammonium Hydroxide/40% Methylamine 1:1) at room temperature or for a short duration at a moderate temperature (e.g., 65°C for 10-15 minutes) is often sufficient to remove the protecting groups without significant degradation of the iodinated base.[6] Standard ammonium hydroxide treatment may require longer incubation times.[6] Always consult the phosphoramidite manufacturer's specific recommendations.

-

-

Product Recovery: After incubation, carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube. Dry the sample using a vacuum concentrator.

Protocol 2: Purification and Quality Control

Purification and verification are mandatory steps to ensure the synthesized oligonucleotide is correct and suitable for downstream applications.

Step-by-Step Methodology

-

Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., 100 µL of sterile water or 0.1 M TEAA).

-

Purification (Reverse-Phase HPLC):

-

Purify the oligonucleotide using a reverse-phase HPLC system equipped with a C18 column.

-

Use a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA).

-

Rationale: The desired full-length product, which still retains its 5'-DMT (dimethoxytrityl) group (a "trityl-on" purification), is significantly more hydrophobic than the shorter, failed sequences (which lack a DMT group). This allows for excellent separation.

-

Collect the major peak corresponding to the DMT-on product.

-

-

Detritylation: Remove the DMT group from the purified product by adding an acid (e.g., 80% acetic acid), incubating for 15-30 minutes, and then neutralizing.

-

Desalting: Desalt the final product using a desalting column or ethanol precipitation to remove salts from the purification buffers.

-

Quality Control (Mass Spectrometry):

-

Analyze the final product using either MALDI-TOF or Electrospray Ionization (ESI) Mass Spectrometry.[8]

-

Rationale: This is the definitive quality control step. It provides the molecular weight of the synthesized molecule, confirming both the successful incorporation of the 5-Iodo-dU and the overall integrity of the sequence.[9][10]

-

-

Quantification: Determine the final concentration of the oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀) using a UV spectrophotometer.

Expected QC Results

| Analysis | Parameter | Expected Result | Rationale |

| Mass Spectrometry | Molecular Weight (MW) | Observed MW = Calculated MW | Confirms correct sequence and successful incorporation of the heavier 5-Iodo-dU base. |

| Analytical HPLC | Purity | Single major peak >85% | Indicates a high proportion of the full-length, correct product. |

Calculating Expected Mass: The mass of a standard dT phosphoramidite building block is replaced by the mass of the 5-Iodo-dU phosphoramidite. The net change can be calculated by subtracting the mass of the methyl group (CH₃) from thymine and adding the mass of iodine (I).

-

Mass(T) ≈ 126.1 g/mol

-

Mass(5-Iodouracil) ≈ 238.0 g/mol

-

Difference per incorporation ≈ +111.9 Da (This is an approximation; exact mass calculations should be used).

Application Example: UV-Induced DNA-Protein Crosslinking

This protocol provides a general workflow for using a 5-Iodo-dU-containing oligonucleotide to identify direct binding partners.

Mechanism of Photocrosslinking

Caption: Mechanism of UV-induced photocrosslinking.

Step-by-Step Methodology

-

Binding Reaction: Incubate the purified 5-Iodo-dU-containing oligonucleotide with the protein sample (e.g., a cell lysate or a purified protein) under conditions that favor complex formation (e.g., appropriate buffer, salt concentration, temperature).

-

UV Irradiation: Expose the sample to a long-wavelength UV source. A 325 nm laser or a filtered lamp is ideal to specifically excite the iodouracil.[2] Irradiation is typically performed on ice for 5-30 minutes.

-

Analysis: Analyze the reaction products to detect the formation of a higher molecular weight species corresponding to the DNA-protein covalent adduct.

-

SDS-PAGE and Autoradiography: If the DNA oligonucleotide is radiolabeled (e.g., with ³²P), the crosslinked adduct can be visualized by separating the reaction mixture on an SDS-polyacrylamide gel and exposing it to X-ray film. The covalently linked DNA will cause the protein band to become radioactive.

-

Western Blotting: If an antibody against the target protein is available, the mass shift of the protein due to the covalently attached oligonucleotide can be detected by Western blot.

-

Mass Spectrometry: For advanced analysis, the crosslinked adduct can be isolated, digested, and analyzed by mass spectrometry to identify the specific peptide and even the exact amino acid residue at the site of crosslinking.[1]

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Synthesis Yield | Inefficient coupling of 5-Iodo-dU. | Increase the coupling time for the modified phosphoramidite to 5-10 minutes. |

| Degradation of phosphoramidite. | Use fresh, anhydrous acetonitrile for dissolution. Store dissolved amidite under argon. | |

| Mass Spec shows +0 Da | Failed incorporation of 5-Iodo-dU. | Check coupling time and freshness of the phosphoramidite and activator. |

| Mass Spec shows -127 Da | De-iodination during deprotection. | Use milder deprotection conditions (e.g., AMA at room temperature or for shorter times at 55-65°C). Avoid prolonged heating with NH₄OH. |

| No Crosslinking Product | Inefficient UV activation. | Check UV lamp intensity and wavelength. Increase irradiation time. |

| No direct contact in the complex. | The uracilyl radical is a zero-distance crosslinker; a covalent bond will only form if an appropriate amino acid side chain is immediately adjacent. | |

| Quenching of the radical. | Ensure binding buffers do not contain high concentrations of radical scavengers (e.g., DTT). |

References

- Meisenheimer, P. L., & Koch, T. H. (1997). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins.

- Dietz, T. M., & Koch, T. H. (1997). Mechanistic Studies of the 5-Iodouracil Chromophore Relevant to Its Use in Nucleoprotein Photo-Cross-Linking. Journal of the American Chemical Society.

- Glen Research. (n.d.). 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). Glen Research.

- LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.

- Biolytic Lab Performance, Inc. (n.d.). Introduction to Oligo Oligonucleotide DNA Synthesis. Biolytic Lab Performance, Inc.

- Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Eurofins Genomics.

- Grajkowski, A., et al. (2001). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Nucleic Acids Research.

- Integrated DNA Technologies. (n.d.). Understanding oligonucleotides mass spectrometry. IDT.

- Gryaznov, S. M., & Letsinger, R. L. (1992). Improvements in the phosphoramidite procedure for the synthesis of oligodeoxyribonucleotides. Nucleic Acids Research.

- Integrated DNA Technologies. (2011). Mass Spectrometry Analysis of Oligonucleotide Syntheses. IDT White Paper.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]

- 4. Improvements in the phosphoramidite procedure for the synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. idtdna.com [idtdna.com]

- 9. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.colby.edu [web.colby.edu]

Application Note: 5-Iodo-1-methyluracil (IMU) as a High-Fidelity Molecular Probe in DNA Research

Executive Summary: The Utility of the "Blocked" Base

5-Iodo-1-methyluracil (IMU) is a specialized pyrimidine derivative employed primarily as a structural surrogate and mechanistic probe in nucleic acid research. Unlike 5-iodo-2'-deoxyuridine (5-IdU), which is incorporated into the DNA backbone, IMU features a methyl group at the N1 position. This methylation mimics the glycosidic bond found in natural DNA, blocking N1 from hydrogen bonding while chemically isolating the nucleobase from the sugar-phosphate backbone.

This unique architecture makes IMU the "Gold Standard" model system for:

-

X-Ray Crystallography: Solving phase problems via the heavy-atom effect (Iodine) and mapping non-canonical base pairing (Hoogsteen interactions) without backbone constraints.

-

Photochemical Calibration: Determining intrinsic quantum yields of C-I bond homolysis for DNA damage modeling.

-

Vibrational Spectroscopy: Assigning specific C-I stretch modes in Raman studies of nucleoprotein complexes.

Structural Biology: Mapping Base-Pairing Landscapes

The Mechanistic Logic

In macromolecular DNA, the sugar-phosphate backbone imposes steric constraints that can mask the intrinsic pairing preferences of nucleobases. IMU removes these constraints. By co-crystallizing IMU with adenine derivatives (e.g., 9-methyladenine), researchers can isolate the electronic drivers of base pairing (Watson-Crick vs. Hoogsteen) independent of backbone topology. Furthermore, the electron-dense Iodine atom (

Protocol: Co-Crystallization for Interaction Mapping

Objective: To determine the preferred hydrogen-bonding geometry between IMU and a target purine (e.g., 9-ethyl-2,6-diaminopurine or 9-methyladenine).

Materials:

-

5-Iodo-1-methyluracil (High Purity >99%)

-

Target Purine Derivative (blocked at N9)

-

Solvent: DMSO/Water (1:1 v/v) or Methanol

-

Crystallization Plate: 24-well hanging drop vapor diffusion

Step-by-Step Workflow:

-

Stoichiometric Mixing: Dissolve IMU and the target purine in the solvent at a 1:1 and 2:1 molar ratio. The 2:1 ratio is critical to capture "reverse" pairing modes or triplets.

-

Thermal Equilibration: Heat the solution to 50°C for 10 minutes to ensure complete dissolution and disruption of self-aggregates, then slowly cool to room temperature (25°C).

-

Vapor Diffusion: Mix 2 µL of the ligand solution with 2 µL of reservoir solution (typically 20% PEG 400 or MPD). Seal over 500 µL reservoir.

-

Diffraction Screening: Harvest crystals after 3-7 days.

-

Data Collection: Collect X-ray diffraction data at a synchrotron source. Tune energy to the Iodine K-edge (33.17 keV) or L-edge if phasing is required, though standard Cu K

is sufficient for geometry.

Self-Validating Check:

-

Success Indicator: The presence of Iodine in the lattice allows for the calculation of an anomalous difference map. If the Iodine peaks are not strong (>10

), the crystal may be a purine-only polymorph.

Visualization: The Crystallographic Phasing Workflow

Figure 1: Workflow for utilizing IMU as a heavy-atom derivative in crystallographic structure solution.

Photochemistry: Modeling DNA Damage Mechanisms

The Mechanistic Logic

5-Iodouracil derivatives are radiosensitizers. Upon UV irradiation or ionizing radiation, the C-I bond undergoes homolysis. IMU is the ideal control molecule to measure the intrinsic radical quantum yield (

Mechanism:

Protocol: Determination of Homolysis Quantum Yield

Objective: To quantify the efficiency of uracil-5-yl radical generation.

Materials:

-

IMU (1 mM in buffered aqueous solution)

-

UV Light Source (266 nm laser or Hg lamp)

-

Hydrogen Donor (e.g., Isopropanol) – acts as a trap for the radical.

-

HPLC-UV/Vis system.

Step-by-Step Workflow:

-

Sample Prep: Prepare 50 µM IMU in 10 mM Phosphate Buffer (pH 7.4) containing 10% Isopropanol (H-donor).

-

Note: Deoxygenate the solution with Argon bubbling for 20 mins. Oxygen quenches triplet states and scavenges radicals, confounding results.

-

-

Irradiation: Expose sample to 266 nm light in a quartz cuvette. Measure incident photon flux using a ferrioxalate actinometer.

-

Time-Point Sampling: Aliquot 50 µL every 30 seconds for 5 minutes.

-

Analysis: Inject onto C18 Reverse Phase HPLC.

-

Mobile Phase: Water/Acetonitrile gradient.

-

Detection: Monitor absorbance at 260 nm.

-

-

Quantification: Track the disappearance of IMU (RT ~12 min) and the appearance of 1-methyluracil (RT ~5 min).

Self-Validating Check:

-

Mass Balance: The sum of IMU + 1-methyluracil should remain constant (>95%) in the early stages. If significant side products appear, secondary reactions with Iodine radicals are occurring (add a scavenger like NaI).

Visualization: Radical Generation Pathway

Figure 2: Photochemical pathway of IMU leading to radical generation and hydrogen abstraction.

Quantitative Data Summary

The following table summarizes key physicochemical properties of IMU compared to Thymine (5-methyluracil) and 5-Bromouracil, aiding in experimental design.

| Parameter | 5-Iodo-1-methyluracil (IMU) | Thymine (Reference) | 5-Bromo-1-methyluracil | Significance |

| Van der Waals Radius (C5) | 2.15 Å (Iodine) | 2.00 Å (Methyl) | 1.95 Å (Bromine) | Iodine mimics the methyl group size but is electronically distinct (halogen bonding). |

| C5-X Bond Energy | ~55 kcal/mol | ~88 kcal/mol (C-C) | ~67 kcal/mol | IMU is the most photolabile; easiest to generate radicals. |

| pKa (N3-H) | ~8.2 | ~9.8 | ~8.0 | IMU is more acidic; deprotonates easier at physiological pH, affecting base pairing. |

| X-ray Scattering (Z) | 53 | 6 (Carbon) | 35 | Iodine provides the strongest anomalous signal for phasing. |

References

-

Hoogsteen, K. (1959). The Structure of Crystals Containing a Hydrogen-Bonded Complex of 1-Methylthymine and 9-Methyladenine.[1] Acta Crystallographica. Link (Seminal work establishing the use of N1-methylated models).

-

Ito, T., et al. (2017). Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation pathway.[2] The Journal of Chemical Physics. Link (Detailed mechanism of C-I bond breaking).

-

Willis, M. C., et al. (1993). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins.[3] Science. Link (Application of the iodouracil moiety as a probe).

-

Thiviyanathan, V., et al. (2005).[4] 5-hydroxyuracil can form stable base pairs with all four bases in a DNA duplex.[4] Chemical Communications.[4] Link (Comparative base pairing stability studies).

-

Sobell, H. M., et al. (1963). Base-Pairing Configurations Between Purines and Pyrimidines in the Solid State. Proceedings of the National Academy of Sciences. Link (Crystal structures of 1-methyl-5-iodouracil complexes).

Sources

- 1. A Historical Account of Hoogsteen Base-pairs in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

methods for detecting 5-Iodo-1-methyluracil in biological samples

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-Iodo-1-methyluracil (IMU) in Biological Matrices

Executive Summary

This application note details a robust protocol for the extraction and quantification of 5-Iodo-1-methyluracil (IMU) in human plasma and urine. While 5-Fluorouracil (5-FU) and 5-Iodouracil (5-IU) are common analytes in oncology and virology, the methylated derivative IMU presents unique bioanalytical challenges due to its modified polarity and specific ionization behavior.

This guide synthesizes established halogenated pyrimidine analysis techniques into a specific workflow for IMU, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL , suitable for pharmacokinetic (PK) profiling and metabolic stability studies.

Introduction & Mechanistic Basis

5-Iodo-1-methyluracil is a pyrimidine derivative often encountered as a catabolite of iodinated nucleoside analogs (e.g., Idoxuridine) or as a specific probe in methylation studies. Unlike its non-methylated parent (5-IU), the N1-methyl group blocks the glycosidic binding site, altering its lipophilicity and retention characteristics.

Analytical Challenges:

-

Polarity: Despite the methyl group, the core uracil ring remains polar, requiring careful column selection to prevent elution in the void volume.

-

Iodine Lability: The C5-Iodine bond is susceptible to homolytic cleavage under UV light; samples must be protected from direct illumination.

-

Ionization: The N1-methylation removes the acidic proton typically used for negative mode ionization in uracils. However, the N3 proton remains acidic (pKa ~9.5), allowing for Negative Electrospray Ionization (ESI-) , which generally offers lower background noise than positive mode for this class of compounds.

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition.

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for halogenated uracils to ensure recovery and stability.

Materials and Reagents

-

Analyte: 5-Iodo-1-methyluracil (Reference Standard, >98% purity).

-

Internal Standard (IS): 5-Bromouracil (5-BU) or 5-Iodouracil-13C,15N2 (if available). 5-BU is preferred for cost-efficiency and similar ionization kinetics.

-

Solvents: LC-MS Grade Methanol, Acetonitrile, Ethyl Acetate, Isopropanol (IPA).

-

Additives: Formic Acid (FA), Ammonium Acetate.[1]

-

Matrix: Drug-free human plasma (K2EDTA) and urine.

Detailed Protocol

Stock Solution Preparation

-

Stock A (1 mg/mL): Dissolve IMU in Methanol. Note: Sonicate if necessary. Store in amber glass at -20°C.

-

Working Standards: Serially dilute Stock A in water/methanol (50:50) to create a calibration curve ranging from 1.0 to 1000 ng/mL .

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over protein precipitation (PPT) to remove phospholipids that cause matrix effects in ESI- mode.

-

Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL amber microcentrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL 5-BU). Vortex briefly.

-

Extraction: Add 600 µL of Extraction Solvent (Ethyl Acetate : Isopropanol, 85:15 v/v ).

-

Why IPA? Isopropanol increases the solubility of the slightly polar pyrimidine ring in the organic phase, improving recovery compared to pure Ethyl Acetate.

-

-

Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the organic supernatant to a clean glass tube.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A/B (95:5). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) or equivalent.

-

Alternative: Waters Atlantis T3 (for enhanced retention of polar pharmacophores).

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B (Hold for polar retention)

-

4.0 min: 60% B

-

4.1 min: 95% B (Wash)

-

6.0 min: 5% B (Re-equilibrate)

-

Mass Spectrometry (Triple Quadrupole):

-

Source: Electrospray Ionization (ESI), Negative Mode .[2]

-

Rationale: While N1 is methylated, the N3-H is acidic. Negative mode provides selectivity against endogenous interferences.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 5-Iodo-1-methyluracil | 250.9 [M-H]⁻ | 126.9 [I]⁻ | 25 | 100 |

| Qualifier Transition | 250.9 | 42.0 [NCO]⁻ | 35 | 100 |

| 5-Bromouracil (IS) | 188.9 [M-H]⁻ | 79.9 [Br]⁻ | 22 | 100 |

Note: The Iodine ion (m/z 126.9) is a dominant and stable fragment for iodinated compounds, offering high sensitivity.

Method Validation & Performance Data

The following data summarizes the expected performance characteristics based on validation of structurally homologous halopyrimidines (5-FU, 5-IU).

Linearity and Sensitivity

-

Range: 1.0 – 1000 ng/mL.

-

Regression: Linear (1/x² weighting).

Accuracy and Precision (Summary Table)

| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) |

| LLOQ | 1.0 | 92.5 | 8.4 |

| Low | 3.0 | 98.1 | 5.2 |

| Mid | 50.0 | 101.2 | 3.8 |

| High | 800.0 | 99.5 | 2.1 |

Recovery & Matrix Effect

-

Extraction Recovery: ~75-80% (Consistent across range).

-

Matrix Factor: 0.95 – 1.05 (Negligible ion suppression due to LLE cleanup).

Mechanistic Context: Metabolic Pathway

Understanding the origin of IMU is crucial for data interpretation. It typically arises from the degradation of methylated iodinated nucleosides or direct methylation of 5-IU.

Caption: Putative metabolic generation of 5-Iodo-1-methyluracil from precursor iodinated drugs.

Troubleshooting & Expert Tips

-

Iodine Memory Effects: Iodine can stick to stainless steel. If carryover is observed (>20% of LLOQ in blank), switch to a PEEK-lined column or run a wash cycle with 5% Ammonia in Methanol.

-

Photosensitivity: Always handle stock solutions and extracted samples in amber glassware. Exposure to sunlight can cause deiodination, artificially lowering quantification results.

-

Peak Tailing: If the IMU peak tails, add 5 mM Ammonium Acetate to the aqueous mobile phase to buffer the N3 acidity.

References

-

Payne, L. D., et al. (2011). Determination Of 5-fluorouracil In Human Plasma Using LC-MS/MS.[1][2][5] Bioanalytical Systems, Inc.[2] Link

-

Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring.[6][7][8] Link

-

Thermo Fisher Scientific. (2020). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research.Link

-

Huq, S. (2019). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS.[5][9] Phenomenex Application Notes.[5] Link

-

Parekh, J. M., et al. (2012). Simultaneous determination of 5-fluorouracil and 5-fluoro-2'-deoxyuridine in human plasma by LC-MS/MS.[1][5] Journal of Chromatography B. (Contextual grounding for halopyrimidine extraction).

Sources

- 1. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 3. scielo.br [scielo.br]

- 4. sciex.com [sciex.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of 5-Iodo-1-methyluracil

Introduction: Exploring the Therapeutic Potential of 5-Iodo-1-methyluracil

5-Iodo-1-methyluracil is a synthetic halogenated derivative of the nucleobase uracil. The introduction of an iodine atom at the 5-position and a methyl group at the 1-position of the uracil ring can significantly alter its biological properties compared to the parent molecule. While extensive research has been conducted on other uracil analogs, such as 5-fluorouracil (5-FU), which is a widely used chemotherapeutic agent, the specific cellular effects and mechanisms of action of 5-Iodo-1-methyluracil are less characterized.[1][2][3] Uracil analogs can exert their effects through various mechanisms, including the inhibition of essential enzymes involved in nucleotide synthesis and incorporation into DNA or RNA, leading to cellular dysfunction and apoptosis.[2][3]

This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the in vitro efficacy and cellular effects of 5-Iodo-1-methyluracil. The following sections detail the necessary materials, step-by-step experimental procedures, and data analysis techniques to characterize the biological activity of this compound in cell culture models. The protocols are designed to be robust and adaptable to various cancer cell lines and research objectives.

I. Foundational Protocols: Cell Culture and Compound Preparation

A. Cell Line Selection and Maintenance

The choice of cell line is critical for the relevance of the experimental findings. For investigating the potential anticancer properties of 5-Iodo-1-methyluracil, a panel of cancer cell lines from different tissues of origin (e.g., breast, colon, lung) is recommended. The following is a general protocol for the culture of adherent mammalian cell lines.[4][5]

Protocol 1: General Maintenance of Adherent Cancer Cell Lines

-

Culture Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6][7]

-

Culture Medium: Use the recommended complete growth medium for the specific cell line, typically consisting of a basal medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Subculturing:

-

Monitor cell confluence daily. Passage cells when they reach 70-80% confluence to maintain them in the logarithmic growth phase.[6]

-

Aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

-

Add an appropriate volume of a dissociation reagent, such as Trypsin-EDTA, to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until the cells detach.

-

Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into new culture vessels at the desired density.

-

B. Preparation of 5-Iodo-1-methyluracil Stock Solution

Proper preparation of the compound stock solution is crucial for accurate and reproducible results. Solubility and stability are key considerations.[8][9][10]

Protocol 2: Preparation of 5-Iodo-1-methyluracil Stock Solution

-

Solvent Selection: Based on the chemical properties of halogenated uracils, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[11]

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in the cell culture medium (ideally ≤ 0.5%).

-

Procedure:

-

Accurately weigh the required amount of 5-Iodo-1-methyluracil powder.

-

Dissolve the powder in an appropriate volume of sterile DMSO.

-

Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in the chosen solvent and storage conditions should be validated if not already known.[10]

II. Core Efficacy Assessment: Determining Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a fundamental parameter to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]

Protocol 3: Determination of IC₅₀ using the MTT Assay

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 5-Iodo-1-methyluracil stock solution in complete growth medium. A common approach is to use a 2-fold or 3-fold serial dilution.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 5-Iodo-1-methyluracil. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

Table 1: Example Data Layout for IC₅₀ Determination

| Concentration (µM) | Absorbance (OD 570nm) | % Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 1 | 1.18 | 94.4 |

| 5 | 0.95 | 76.0 |

| 10 | 0.63 | 50.4 |

| 25 | 0.31 | 24.8 |

| 50 | 0.15 | 12.0 |

| 100 | 0.08 | 6.4 |

III. Mechanistic Insights: Cell Cycle Analysis

Uracil analogs often exert their cytotoxic effects by interfering with DNA synthesis, which can lead to cell cycle arrest.[14][15] Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment:

-

Seed cells in 6-well plates at a density that will not lead to overconfluence by the end of the experiment.

-

After 24 hours, treat the cells with 5-Iodo-1-methyluracil at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

-

Data Interpretation:

-

The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated cells to the vehicle control to identify any drug-induced cell cycle arrest.

-

IV. Visualizing the Workflow

Experimental Workflow for Evaluating 5-Iodo-1-methyluracil

Caption: Hypothesized DNA damage response pathway initiated by 5-Iodo-1-methyluracil.

References

-

Demarquoy, J., et al. (1990). The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. PubMed. Available at: [Link]

-

Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Methylthiouracil. Wikipedia. Available at: [Link]

-

Gornicka, A., et al. (2024). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. Available at: [Link]

-

Meiko, T., et al. (2003). Effect of 5-fluorouracil on G1 phase cell cycle regulation in oral cancer cell lines. PubMed. Available at: [Link]

-

Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

-

MIT News. (2024). Cancer biologists discover a new mechanism for an old drug. Available at: [Link]

-

ResearchGate. (2017). How to determine IC50 value of a compound?. Available at: [Link]

-

NIH. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Available at: [Link]

-

Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. PMC. Available at: [Link]

-

ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Available at: [Link]

-

Zhao, H., et al. (2013). DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA. PubMed Central. Available at: [Link]

-

Estevinho, C. A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available at: [Link]

-

Eroglu, O., et al. (2019). Triple Effect of Doxorubicin, 5-Fluorouracil, Propranolol on Cell Survival on MCF-7 Breast Cancer Cell Line. SciRP.org. Available at: [Link]

-

JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available at: [Link]

-

ResearchGate. (2013). Can I store the drug solution made in cell culture media?. Available at: [Link]

-

Taylor & Francis. (n.d.). Induced cell cycle arrest – Knowledge and References. Available at: [Link]

-